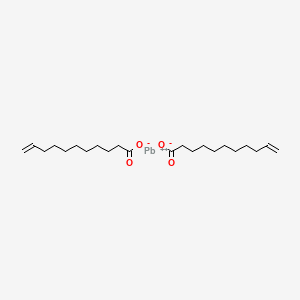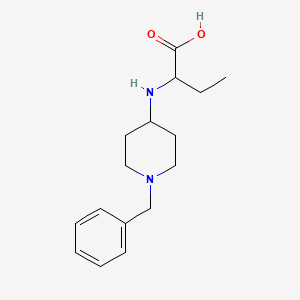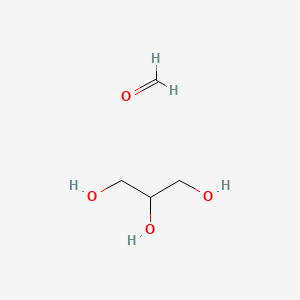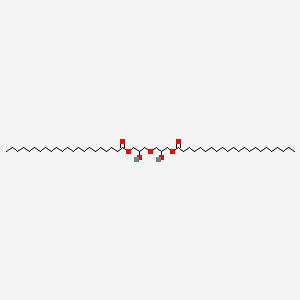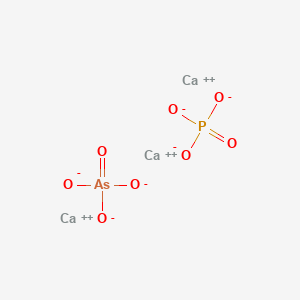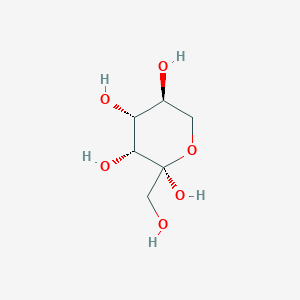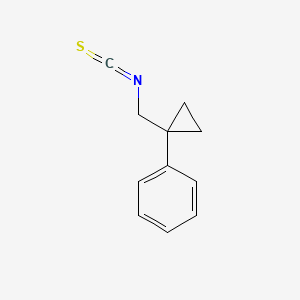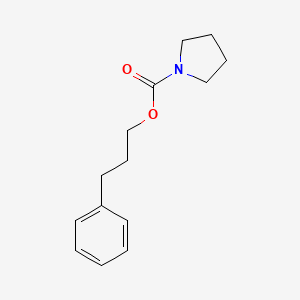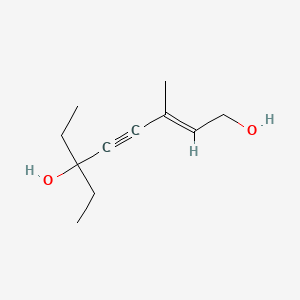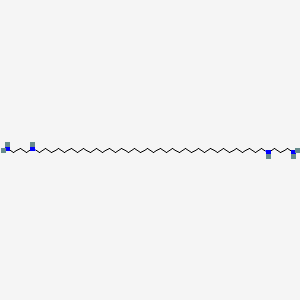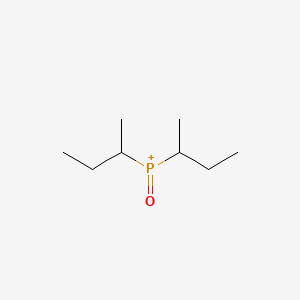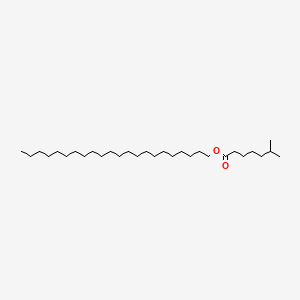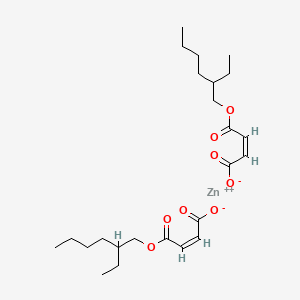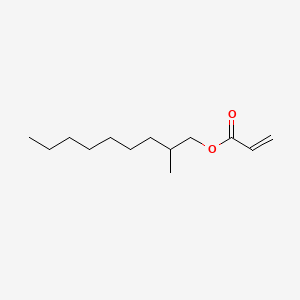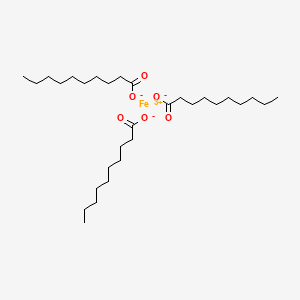
Decanoic acid, iron(3+) salt, basic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, iron(3+) salt, basic typically involves the reaction of decanoic acid with an iron(III) salt, such as iron(III) chloride. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The general reaction can be represented as follows:
3C₁₀H₂₀O₂+FeCl₃→Fe(C₁₀H₁₉O₂)₃+3HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified by recrystallization or filtration to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Decanoic acid, iron(3+) salt, basic undergoes various types of chemical reactions, including:
Oxidation: The iron(III) center can undergo redox reactions, where it is reduced to iron(II) while oxidizing other species.
Substitution: The decanoate ligands can be replaced by other ligands in coordination chemistry reactions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form decanoic acid and iron(III) hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligands such as phosphines or amines can be used to replace the decanoate ligands.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Oxidation: Iron(II) salts and oxidized organic products.
Substitution: New coordination compounds with different ligands.
Hydrolysis: Decanoic acid and iron(III) hydroxide.
Wissenschaftliche Forschungsanwendungen
Decanoic acid, iron(3+) salt, basic has a wide range of applications in scientific research, including:
Catalysis: Used as a catalyst in organic synthesis reactions.
Material Science: Employed in the synthesis of iron-containing nanomaterials.
Biology and Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of coatings, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism by which decanoic acid, iron(3+) salt, basic exerts its effects is primarily through its ability to coordinate with various substrates and catalyze reactions. The iron(III) center acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. In biological systems, the compound can interact with cellular components, leading to oxidative stress and cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron(III) acetate: Another iron(III) coordination compound with acetate ligands.
Iron(III) stearate: Similar to iron(III) decanoate but with longer fatty acid chains.
Iron(III) oleate: Contains unsaturated fatty acid ligands.
Uniqueness
Decanoic acid, iron(3+) salt, basic is unique due to its medium-chain fatty acid ligands, which provide a balance between solubility and reactivity. This makes it particularly useful in applications where both properties are desired .
Eigenschaften
CAS-Nummer |
97434-79-2 |
|---|---|
Molekularformel |
C30H57FeO6 |
Molekulargewicht |
569.6 g/mol |
IUPAC-Name |
decanoate;iron(3+) |
InChI |
InChI=1S/3C10H20O2.Fe/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3 |
InChI-Schlüssel |
XUGHSWZPYHDAMD-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


